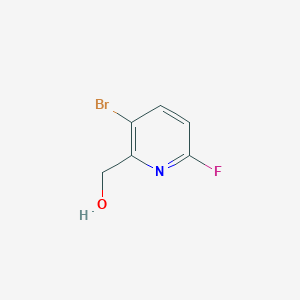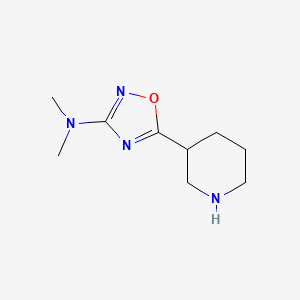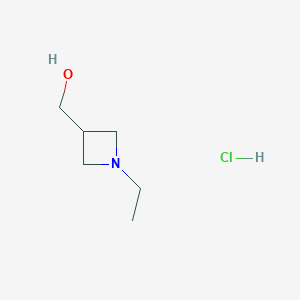![molecular formula C19H25BrN2O3 B1379298 Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1375303-50-6](/img/structure/B1379298.png)
Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Descripción general
Descripción
Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, or TB-3-Br-DDA for short, is an organic compound with a wide range of applications in scientific research. It is a synthetic derivative of the natural product diazaspirodecane, and has been used in a variety of studies, including those related to drug design, biochemistry, and medicine. TB-3-Br-DDA is a highly versatile compound, and its unique properties make it a valuable tool for scientists in a variety of fields.
Aplicaciones Científicas De Investigación
TB-3-Br-DDA has a wide range of applications in scientific research. It has been used in studies related to drug design, as it has been demonstrated to inhibit the activity of certain enzymes involved in drug metabolism. TB-3-Br-DDA has also been used in biochemistry studies, as its unique properties make it an ideal tool for studying the structure and function of proteins. Additionally, TB-3-Br-DDA has been used in medicinal chemistry studies, as it has been shown to interact with certain receptors and affect their activity.
Mecanismo De Acción
TB-3-Br-DDA is believed to interact with certain enzymes and receptors in order to affect their activity. It has been shown to interact with certain cytochrome P450 enzymes, which are involved in drug metabolism. TB-3-Br-DDA has also been shown to interact with certain G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
TB-3-Br-DDA has been demonstrated to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain cytochrome P450 enzymes, which can lead to altered drug metabolism. Additionally, TB-3-Br-DDA has been shown to interact with certain G-protein coupled receptors, which can lead to changes in signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TB-3-Br-DDA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, TB-3-Br-DDA is highly versatile, and can be used in a variety of studies. However, there are some limitations to the use of TB-3-Br-DDA in laboratory experiments. It is a relatively expensive compound, and its unique properties make it difficult to store and transport.
Direcciones Futuras
TB-3-Br-DDA has a wide range of potential applications in scientific research, and there are many potential future directions for its use. Some potential future directions include the use of TB-3-Br-DDA in drug design, as it has been demonstrated to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, TB-3-Br-DDA could be used in medicinal chemistry studies, as it has been shown to interact with certain receptors and affect their activity. It could also be used in biochemistry studies, as its unique properties make it an ideal tool for studying the structure and function of proteins. Finally, TB-3-Br-DDA could be used in studies related to signal transduction pathways, as it has been shown to interact with certain G-protein coupled receptors.
Propiedades
IUPAC Name |
tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN2O3/c1-18(2,3)25-17(24)22-9-7-19(8-10-22)12-21-16(23)15(19)13-5-4-6-14(20)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGFJCDDEKEAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)
![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)


![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)


![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)


![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)
![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride](/img/structure/B1379234.png)

![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)